Sarsasapogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

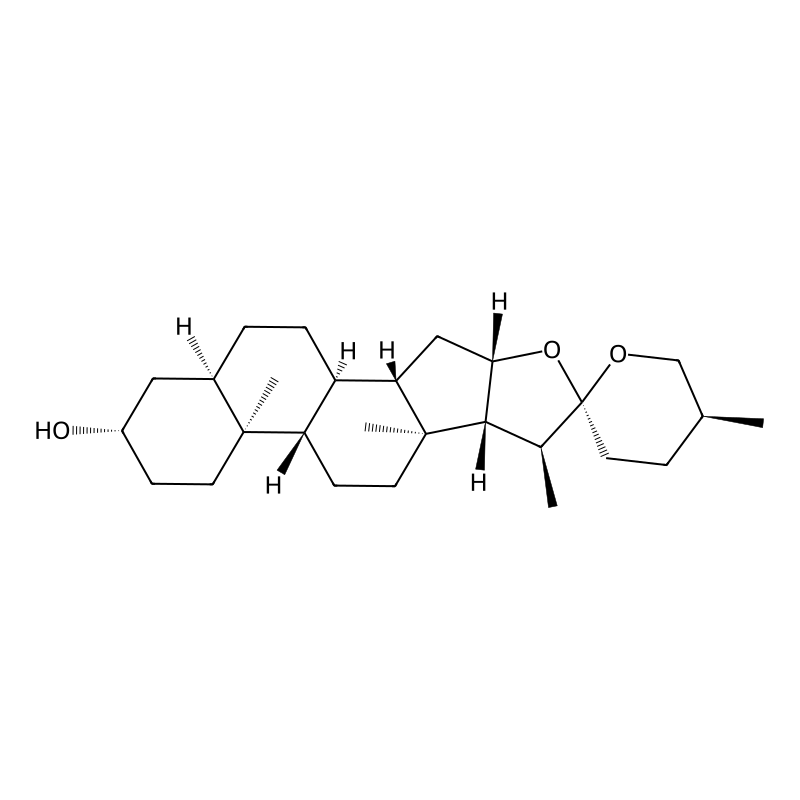

Sarsasapogenin is a spirostanol steroidal sapogenin, the aglycone (non-sugar) portion of various plant-derived saponins. Its procurement value is defined by two critical and less common structural features: a cis-fused A/B steroidal ring system (5β-configuration) and a specific stereocenter at the C-25 position of the spiroketal side chain ((25S)-configuration). These features distinguish it from more common steroidal precursors and are directly linked to its specific biological activities and utility as a synthetic building block.

Research Fit

Procurement decisions require careful consideration of stereochemistry, as sarsasapogenin is not functionally interchangeable with its close analogs. Substitution with its C-25 epimer, smilagenin ((25R)-configuration), can lead to divergent biological outcomes. Furthermore, alternatives like tigogenin (which possesses a trans-fused 5α A/B ring system) or the more common industrial precursor diosgenin (which has an unsaturated Δ5 double bond) lack the specific 5β (cis-fused) configuration essential for certain bioactivities. These structural differences make sarsasapogenin a required choice for specific stereoselective syntheses and biological models where this exact architecture is critical.

Substitution Risk

Validated Efficacy as a Scaffold for High-Potency Neuroprotective Agents

Sarsasapogenin serves as a validated and effective structural template for developing advanced neuroprotective agents. In an assay measuring protection against H2O2-induced damage in SH-SY5Y cells, sarsasapogenin itself demonstrated a neuroprotective ratio of 27.3%. A simple derivative, compound 5h, exhibited a significantly enhanced activity of 102.2%, substantially outperforming the standard antioxidant Trolox, which showed 40.5% protection under the same conditions.

| Evidence Dimension | Neuroprotective Activity Ratio (%) |

| Target Compound Data | 27.3% (as baseline scaffold) |

| Comparator Or Baseline | Optimized Derivative (5h): 102.2%; Standard Antioxidant (Trolox): 40.5% |

| Quantified Difference | The optimized derivative from the sarsasapogenin scaffold was 3.7x more active than the parent compound and 2.5x more active than Trolox. |

| Conditions | In vitro assay on H2O2-induced cell damage in SH-SY5Y human neuroblastoma cells. |

This demonstrates that procuring high-purity sarsasapogenin provides a starting material with inherent activity and a high potential for generating potent, novel neuroprotective drug candidates.

Critical Role of 5β (A/B cis-fused) Stereochemistry for Specific In Vivo Bioactivity

The cis-fused (5β) A/B ring system of sarsasapogenin is an absolute requirement for specific biological functions, making analogs with different ring conformations unsuitable. In animal models of diabetes, both sarsasapogenin and its C-25 epimer smilagenin (both 5β) effectively lowered blood sugar. In contrast, diosgenin (containing a Δ5 double bond) had much lower activity, and tigogenin, the 5α (trans-fused) epimer of smilagenin, showed no effect at all. A similar specificity was observed in preserving muscarinic acetylcholine receptors in animal models of Alzheimer's disease.

| Evidence Dimension | Anti-diabetic and mAChR-preserving effects in animal models |

| Target Compound Data | Effective |

| Comparator Or Baseline | Tigogenin (5α-epimer): No effect; Diosgenin (Δ5-unsaturated): Much lower activity |

| Quantified Difference | Qualitative but definitive difference in activity based on A/B ring stereochemistry and saturation. |

| Conditions | In vivo mouse models of diabetes (db/db mutant mice) and Alzheimer's disease. |

For researchers targeting pathways where the 5β-steroid conformation is critical, sarsasapogenin is a required material, as more common precursors like diosgenin or other stereoisomers are functionally inadequate.

Precursor Processability: Justification for Procuring the Purified Aglycone

Procuring purified sarsasapogenin bypasses a low-yield, multi-step isolation process that presents a significant hurdle for lab-scale synthesis and ensuring batch-to-batch consistency. A typical isolation from the dried rhizome of Anemarrhena asphodeloides involves hot ethanol extraction, concentration, macroporous resin chromatography, followed by acid hydrolysis and multiple recrystallizations. This complex procedure affords a final yield of only approximately 0.46%.

| Evidence Dimension | Yield from Natural Source |

| Target Compound Data | Not applicable (procured as pure material) |

| Comparator Or Baseline | In-house isolation from Anemarrhena asphodeloides rhizome: ~0.46% yield |

| Quantified Difference | Procurement avoids a >99% loss of mass associated with extraction and purification from the raw plant material. |

| Conditions | Standard reported laboratory isolation and purification protocol. |

This low yield makes in-house production from crude saponins inefficient and costly in terms of time, solvent, and labor, positioning the direct procurement of the pure compound as the most resource-efficient option for reproducible research.

Development of Novel Neuroprotective Drug Candidates

For medicinal chemistry programs targeting neurodegenerative diseases, sarsasapogenin is a preferred starting scaffold. Its inherent neuroprotective activity and demonstrated potential for significant potency enhancement through derivatization make it a valuable precursor for creating next-generation therapeutics.

Probing Biological Pathways Requiring 5β-Steroid Scaffolds

In fundamental research and pharmacology, sarsasapogenin is the correct tool for investigating biological systems where the cis-fused A/B ring geometry is essential for molecular recognition. This includes specific metabolic and neuroreceptor pathways where 5α-analogs or unsaturated precursors like diosgenin are inactive.

Ensuring Reproducibility in Structure-Activity Relationship (SAR) Studies

To generate reliable and reproducible SAR data, starting with a high-purity, well-characterized material is non-negotiable. Procuring sarsasapogenin directly eliminates the significant process variability and low yields associated with isolation from natural sources, ensuring that observed activity changes are due to planned modifications, not precursor impurities.

Application Fit Matrix

References

- [1] Li, Y. R., et al. (2017). Synthesis and evaluation of 26-amino acid methyl ester substituted sarsasapogenin derivatives as neuroprotective agents for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 27(18), 4426-4430.

- [2] Sarsasapogenin. In Wikipedia. Retrieved May 7, 2026.

- [3] Mustafa, N. H., et al. (2022). Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy. Molecules, 27(6), 1946.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types